

# Comparative Safety of Luseogliflozin: A Focus on Urinary Tract and Genital Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Luseogliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, concerning the risk of urinary tract infections (UTIs) and genital infections (GIs). The information is compiled from a network meta-analysis of clinical trials and other relevant studies to aid in research and development.

## **Executive Summary**

SGLT2 inhibitors, as a class, are associated with an increased risk of genital infections due to their mechanism of action, which promotes glucosuria. The association with urinary tract infections is more contested, with studies showing varied results. **Luseogliflozin**, when compared indirectly to a placebo, has not been associated with a significantly higher risk of reproductive tract infections. This guide presents the available quantitative data, outlines a representative experimental protocol for assessing these adverse events, and illustrates the underlying physiological pathways.

## Data Presentation: Incidence of Genital and Urinary Tract Infections

The following table summarizes the incidence of genital and urinary tract infections for various SGLT2 inhibitors based on available clinical trial data. It is important to note that the data for



**Luseogliflozin** is derived from indirect comparisons within a network meta-analysis, and direct head-to-head comparative trial data is limited.

| Drug                        | Type of<br>Infection        | Incidence Rate<br>(%)                          | Comparator                                                    | Citation |
|-----------------------------|-----------------------------|------------------------------------------------|---------------------------------------------------------------|----------|
| Luseogliflozin              | Genital Infections          | ~1.3%<br>(estimated)                           | Placebo                                                       | [1]      |
| Canagliflozin               | Genital Infections          | 3.5% - 9.2%                                    | Control/Placebo                                               | [2]      |
| Dapagliflozin               | Genital Infections          | 3.21% (2.5mg)                                  | Placebo                                                       | [3]      |
| Empagliflozin               | Genital Infections          | 3.6% - 4.2%                                    | Placebo                                                       | [2]      |
| Dapagliflozin               | Urinary Tract<br>Infections | Significantly<br>higher risk with<br>10mg dose | Placebo                                                       | [3]      |
| SGLT2 Inhibitors<br>(class) | Genital Infections          | Hazard Ratio:<br>2.39 - 3.23                   | DPP-4 inhibitors,<br>Sulfonylureas,<br>Thiazolidinedion<br>es | [4]      |
| SGLT2 Inhibitors<br>(class) | Urinary Tract<br>Infections | Hazard Ratio:<br>1.57 - 1.69                   | DPP-4 inhibitors,<br>Sulfonylureas,<br>Thiazolidinedion<br>es | [4]      |

Note: The incidence rate for **Luseogliflozin** is an estimation based on the reported number of events in a network meta-analysis and the total number of patients in the SGLT2 inhibitor arms of the included reproductive tract infection trials. The original study did not provide the specific number of patients in the **Luseogliflozin** group.[1]

## **Experimental Protocols**

A representative experimental protocol for a Phase III, randomized, double-blind, placebocontrolled study to evaluate the safety of an SGLT2 inhibitor, including the incidence of UTIs and GIs, is outlined below.



Study Objective: To assess the safety and tolerability of the SGLT2 inhibitor compared to placebo in patients with type 2 diabetes.

#### **Inclusion Criteria:**

- Adults (18-75 years) with a diagnosis of type 2 diabetes.
- HbA1c levels between 7.0% and 10.5%.
- Stable on diet and exercise or on a stable dose of metformin for at least 8 weeks prior to screening.

#### **Exclusion Criteria:**

- History of type 1 diabetes, diabetic ketoacidosis, or severe renal impairment.
- Recurrent or complicated UTIs or GIs within the past year.
- Use of other glucose-lowering agents within 3 months of screening.

#### Study Procedures:

- Screening Phase (2-4 weeks): Participants undergo a physical examination, medical history review, and laboratory tests (including urinalysis and urine culture).
- Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either the SGLT2 inhibitor or a matching placebo once daily.
- Treatment Phase (24-52 weeks): Participants receive the study drug and attend regular follow-up visits.
- Safety Monitoring: At each visit, adverse events (AEs) are systematically recorded. Specific
  questioning and, if necessary, clinical examination for symptoms of UTIs (e.g., dysuria,
  frequency, urgency) and GIs (e.g., itching, discharge) are conducted.
- Microbiological Confirmation: In case of suspected UTI or GI, appropriate samples (e.g., midstream urine, vaginal swab) are collected for culture and sensitivity testing to confirm the infection and identify the causative pathogen.



Data Analysis: The incidence of UTIs and GIs is calculated for both treatment groups.
 Statistical analyses (e.g., Chi-square test, Fisher's exact test) are used to compare the rates between the SGLT2 inhibitor and placebo groups.

## **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Genital Infections with Sodium Glucose Cotransporter-2 Inhibitors: Occurrence and Management in Patients with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary tract and genital infections in patients with type 2 diabetes treated with sodium-glucose co-transporter 2 inhibitors: A meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGLT2 Inhibitors and the Risk of Urogenital Infections: A Concise Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety of Luseogliflozin: A Focus on Urinary Tract and Genital Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675515#comparative-safety-of-luseogliflozin-regarding-urinary-tract-and-genital-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com